Boc-DL-Trp-DL-Trp-NHNH2
Description
Boc-DL-Trp-DL-Trp-NHNH2 is a synthetic dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two tryptophan residues (in racemic DL configuration), and a terminal hydrazide (-NHNH2) moiety. The Boc group serves as a protective agent for the N-terminus, enhancing stability during synthesis and preventing undesired side reactions . The DL configuration of the tryptophan residues introduces stereochemical diversity, which may influence physicochemical properties such as solubility, crystallinity, and biological interactions. The hydrazide group (-NHNH2) is a reactive functional group often employed in conjugation chemistry, enabling the formation of hydrazones or acylhydrazones for applications in drug delivery and bioconjugation .
This compound’s structural complexity arises from the interplay of its substituents:
- Boc group: Provides steric bulk and acid-labile protection.
- Hydrazide terminus: Imparts nucleophilicity and versatility in downstream modifications.
Properties
CAS No. |
72156-64-0 |
|---|---|
Molecular Formula |
C27H32N6O4 |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C27H32N6O4/c1-27(2,3)37-26(36)32-22(12-16-14-29-20-10-6-4-8-18(16)20)24(34)31-23(25(35)33-28)13-17-15-30-21-11-7-5-9-19(17)21/h4-11,14-15,22-23,29-30H,12-13,28H2,1-3H3,(H,31,34)(H,32,36)(H,33,35) |
InChI Key |
YCJLTWWDSFKPFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Trp-DL-Trp-NHNH2 typically involves the following steps:
Protection of Tryptophan Residues: The tryptophan residues are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling of Protected Tryptophan Residues: The Boc-protected tryptophan residues are then coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Group: The terminal amide group is introduced by reacting the coupled product with hydrazine (NH2NH2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Trp-DL-Trp-NHNH2 undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction Reactions: The tryptophan residues can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Major Products Formed
Deprotected Peptides: Removal of Boc groups yields free tryptophan residues.
Extended Peptide Chains: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Tryptophan Derivatives: Oxidation or reduction reactions yield modified tryptophan residues.
Scientific Research Applications
Boc-DL-Trp-DL-Trp-NHNH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of Boc-DL-Trp-DL-Trp-NHNH2 is primarily related to its role in peptide synthesis. The Boc groups protect the tryptophan residues during synthesis, preventing unwanted side reactions. Upon deprotection, the free tryptophan residues can interact with biological targets, such as enzymes and receptors, facilitating various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-DL-Trp-DL-Trp-NHNH2 belongs to a broader class of protected dipeptide hydrazides. Below is a systematic comparison with structurally related compounds, emphasizing functional groups, stability, and reactivity (Table 1).
Table 1: Key Structural and Functional Comparisons
*R = C1-6 alkyl (e.g., methyl, ethyl).
Functional Group Analysis
Hydrazide (-NHNH2) vs. Amide (-CONH2) :
- Reactivity : The hydrazide group in this compound is more nucleophilic than the amide group in Boc-L-Trp-L-Trp-CONH2, enabling efficient conjugation with aldehydes or ketones. However, this reactivity may compromise stability under oxidative conditions .
- Solubility : Hydrazides exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas amides are more soluble in aqueous buffers due to hydrogen-bonding capacity.
Protecting Groups (Boc vs. Fmoc) :
- Boc : Acid-labile (removed with TFA), ideal for solid-phase peptide synthesis (SPPS) under neutral conditions.
- Fmoc : Base-labile (removed with piperidine), preferred for acid-sensitive sequences. Fmoc-DL-Trp-DL-Trp-SO2NH2 offers orthogonal protection but requires alkaline conditions, which may degrade hydrazides .
C-Terminal Modifications :
- -SO2NH2 (Sulfonamide) : Imparts rigidity and metabolic resistance, as seen in Fmoc-DL-Trp-DL-Trp-SO2NH2, but reduces nucleophilicity compared to -NHNH2.
- -NHSO2R (Alkyl sulfonamide) : Enhances lipophilicity, improving blood-brain barrier penetration in analogs like Boc-D-Trp-D-Trp-NHSO2Me .
Stereochemical Impact
- DL vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
